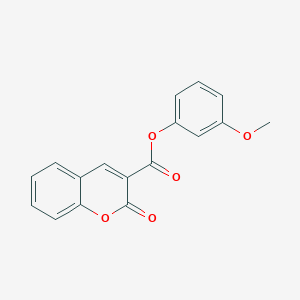

3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(3-methoxyphenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDDNXQQRWEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, equimolar amounts of 3-methoxyphenol and 2-oxo-2H-chromene-3-carboxylic acid are dissolved in anhydrous dichloromethane. Phosphorus oxychloride is added dropwise at 0°C, followed by reflux at 60°C for 6–8 hours. Neutralization with sodium bicarbonate and subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–72% purity.

Table 1: Traditional Condensation Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Solvent | Dichloromethane | |

| Dehydrating Agent | POCl₃ or SOCl₂ | |

| Temperature | 0°C (initial), 60°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 65–72% |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior alternative to conventional heating, reducing reaction times from hours to minutes while improving yields. This method employs polar solvents such as dimethylformamide (DMF) or ethanol to enhance microwave absorption.

Procedure and Efficiency

A mixture of 3-methoxyphenol and ethyl 2-oxo-2H-chromene-3-carboxylate is irradiated at 150°C for 15–20 minutes using a microwave synthesizer. The reaction is catalyzed by potassium carbonate (K₂CO₃), which facilitates esterification. Post-reaction, the crude product is washed with cold water and recrystallized from ethanol to achieve 85–90% yield.

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Solvent | DMF or Ethanol | |

| Catalyst | K₂CO₃ | |

| Temperature | 150°C | |

| Irradiation Time | 15–20 minutes | |

| Yield | 85–90% |

Dual Organocatalytic Cyclization

A groundbreaking approach reported by Thieme-Connect utilizes dual organocatalysts—p-toluenesulfonic acid (p-TSA) and piperidine—to synthesize coumarin derivatives from alkynoic esters and salicylaldehydes. While optimized for broader coumarin synthesis, this method is adaptable to this compound.

Mechanism and Scalability

The reaction proceeds via a conjugate addition mechanism, where piperidine activates the alkynoic ester (ethyl propiolate) for nucleophilic attack by salicylaldehyde derivatives. p-TSA accelerates cyclization, forming the coumarin core. This method achieves 78–82% yield with high regioselectivity and is scalable to gram quantities.

Table 3: Dual Organocatalytic Reaction Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Catalysts | p-TSA and Piperidine | |

| Solvent | Toluene | |

| Temperature | 80°C | |

| Reaction Time | 4–6 hours | |

| Yield | 78–82% |

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and environmental sustainability. Continuous flow reactors replace batch processes, enabling rapid mixing and heat transfer. Green solvents like cyclopentyl methyl ether (CPME) are employed alongside heterogeneous catalysts (e.g., zeolites).

Process Intensification

In a pilot-scale setup, 3-methoxyphenol and 2-oxo-2H-chromene-3-carboxylic acid chloride are fed into a flow reactor at 100°C with a residence time of 30 minutes. The product is isolated via liquid-liquid extraction (water/ethyl acetate) and distilled to >95% purity.

Table 4: Industrial Production Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Reactor Type | Continuous Flow | |

| Solvent | CPME | |

| Temperature | 100°C | |

| Residence Time | 30 minutes | |

| Purity | >95% |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Condensation | 65–72 | 6–8 hours | Moderate | High (toxic solvents) |

| Microwave-Assisted | 85–90 | 15–20 min | High | Moderate |

| Dual Organocatalysis | 78–82 | 4–6 hours | High | Low |

| Industrial Flow | >95 | 30 min | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted coumarin derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other coumarin derivatives and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Employed in the synthesis of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes like pancreatic lipase by binding to the active site and preventing substrate access.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory and anticancer properties.

Signal Transduction: The compound may modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorophenyl derivative exhibits a smaller dihedral angle (22.60°), enhancing planarity and π-π stacking interactions, which may improve solubility in nonpolar solvents .

Yield and Reactivity :

- Esters with electron-donating groups (e.g., methoxy) generally exhibit higher yields due to enhanced nucleophilicity of the phenolic oxygen. For example, 4-methoxyphenyl derivatives achieve yields >70% under mild conditions .

- Halogenated analogs (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylate in ) require harsher conditions but offer improved stability .

Thermal Stability :

- Methoxy-substituted coumarins exhibit higher melting points (e.g., 277–279°C for N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) compared to alkyl esters (e.g., ethyl derivatives melt at ~120°C) due to stronger intermolecular hydrogen bonding .

Biological Activity

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is an organic compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. This compound, characterized by its chromene core and methoxyphenyl substituent, has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated:

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Anticancer Properties : Studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including interference with cell cycle progression and modulation of signaling pathways.

- Antimicrobial Effects : The compound exhibits activity against a range of pathogens, including bacteria and fungi, potentially by disrupting cellular membranes or inhibiting essential metabolic processes.

Comparative Biological Activity

A comparative analysis of this compound with related compounds reveals its unique properties. The following table summarizes the biological activities reported for various derivatives:

| Compound Name | Antioxidant | Anticancer | Antimicrobial | Anti-inflammatory |

|---|---|---|---|---|

| This compound | Moderate | Strong | Moderate | Strong |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | Weak | Moderate | Strong | Moderate |

| Other Coumarin Derivatives | Varies | Varies | Varies | Varies |

Case Studies

- Anticancer Activity : In a study investigating the effects of chromene derivatives on cancer cell lines, this compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involved the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various fungal strains, including Candida albicans and Candida krusei. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating moderate antifungal activity. This effect was attributed to the disruption of ergosterol synthesis in fungal cell membranes.

- Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound reduced inflammatory markers in a murine model of arthritis. The administration led to decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Research Findings

Recent research highlights the potential applications of this compound across various fields:

Medicinal Chemistry

The compound is being explored as a lead structure for developing new anti-inflammatory and anticancer drugs. Its ability to modulate key signaling pathways makes it a valuable candidate for further optimization.

Organic Synthesis

As an intermediate in organic synthesis, it serves as a building block for more complex molecules, including natural product analogs. Its unique structure allows for various functionalizations that can enhance biological activity.

Material Science

Research into its physical properties has shown promise for applications in developing new materials with specific electronic or optical characteristics.

Q & A

Q. What synthetic methodologies are commonly employed for 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via esterification of 2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol. A standard protocol involves:

- Reacting 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate .

- Coupling the acid chloride with 3-methoxyphenol in dichloromethane (DCM) using triethylamine (TEA) as a base.

- Purification via column chromatography (ethyl acetate/petroleum ether) yields the final product. Key quality checks include NMR (¹H/¹³C) and single-crystal X-ray diffraction for structural confirmation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl carbons (δ ~160-170 ppm) .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the coumarin core and methoxyphenyl substituent. For example, in analogous structures, dihedral angles range from 21° to 63°, influenced by substituent steric effects .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) impact the compound’s physicochemical properties?

- Dihedral angles : The angle between the coumarin core and methoxyphenyl group (e.g., ~48° in 4-methoxyphenyl derivatives ) affects π-π stacking and solubility. Smaller angles enhance conjugation, potentially increasing fluorescence quantum yield .

- Hydrogen bonding : C–H···O interactions (e.g., C3–H3···O3) stabilize crystal lattices and influence melting points. In related compounds, such interactions form zig-zag chains along specific crystallographic axes, dictating mechanical stability .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. limited efficacy)?

- Assay standardization : Discrepancies may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or inflammatory stimuli (LPS vs. TNF-α). Meta-analyses comparing IC₅₀ values under controlled conditions are recommended .

- Structural modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at the 7-position of the coumarin ring enhances anti-inflammatory activity by modulating COX-2 inhibition .

Q. What computational strategies predict intermolecular interactions and stability in derivatives of this compound?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites .

- Molecular docking : Screens derivatives against targets like COX-2 or H. pylori urease. For example, methoxy substituents at the 3-position improve binding affinity due to hydrophobic pocket compatibility .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) alter crystallographic and spectroscopic profiles?

- Crystallography : Chloro substituents increase dihedral angles (e.g., 62.97° in 4-(decyloxy)phenyl-7-CF₃ derivatives ) due to steric hindrance, whereas methoxy groups favor planar conformations.

- Spectroscopy : Electron-donating groups (e.g., –OCH₃) redshift UV-Vis absorption maxima (λmax) by ~20 nm compared to electron-withdrawing (–Cl) groups .

Methodological Notes

- Crystallization : Slow evaporation of DCM/methanol (1:1) yields diffraction-quality crystals. SHELXL-2018 is recommended for refinement, with R factors < 0.05 for high-resolution data .

- Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.